Benzenedimethanamine, N,N,N',N'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenedimethanamine, N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C12H20N2. It is a derivative of benzenemethanamine, where the amine groups are substituted with four methyl groups. This compound is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenedimethanamine, N,N,N’,N’-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of benzenemethanamine with formaldehyde and dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete methylation of the amine groups.
Industrial Production Methods
In industrial settings, the production of Benzenedimethanamine, N,N,N’,N’-tetramethyl- often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenedimethanamine, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: N-oxides of Benzenedimethanamine, N,N,N’,N’-tetramethyl-.
Reduction: Secondary or primary amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzenedimethanamine, N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenedimethanamine, N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, N,N-dimethyl-: A related compound with two methyl groups on the amine.
Benzenemethanamine, N,N,N-trimethyl-: Another derivative with three methyl groups.
Uniqueness
Benzenedimethanamine, N,N,N’,N’-tetramethyl- is unique due to its complete methylation, which imparts distinct chemical properties and reactivity compared to its partially methylated counterparts. This makes it particularly valuable in applications requiring specific chemical behavior.
Eigenschaften
CAS-Nummer |
60381-62-6 |
---|---|
Molekularformel |
C12H20N2 |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
1-[2-[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H20N2/c1-13(2)9-11-7-5-6-8-12(11)10-14(3)4/h5-8H,9-10H2,1-4H3 |
InChI-Schlüssel |
SBSMXBFGGRDASE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.